[1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester
Description
This compound features a piperidine core substituted with a 2-aminoethyl group at the 1-position and an isopropyl-carbamic acid benzyl ester moiety at the 4-position.
Properties
IUPAC Name |
benzyl N-[1-(2-aminoethyl)piperidin-4-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-15(2)21(17-8-11-20(12-9-17)13-10-19)18(22)23-14-16-6-4-3-5-7-16/h3-7,15,17H,8-14,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKMZQVLLPJIME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(CC1)CCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using ethylenediamine.
Formation of the Carbamic Acid Ester: The final step involves the reaction of the intermediate compound with isopropyl chloroformate and benzyl alcohol to form the carbamic acid ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the carbamic acid ester moiety, converting it into the corresponding amine.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or esters.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in neurotransmitter metabolism.
Receptor Binding: It can bind to specific receptors in the nervous system, modulating their activity.
Medicine:
Drug Development: The compound is being investigated for its potential therapeutic effects in treating neurological disorders.
Diagnostics: It can be used as a probe in diagnostic assays to detect specific biomolecules.
Industry:
Material Science: The compound can be incorporated into polymers to enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by binding to receptor sites, altering signal transduction pathways. These interactions can lead to various biological effects, including changes in neurotransmitter levels and cellular responses.
Comparison with Similar Compounds
Structural Modifications and Their Implications
Key structural analogs are compared below based on substituents, molecular properties, and functional groups (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Findings from Structural Analysis
Substituent Effects on Reactivity :
- The primary amine in the target compound (vs. hydroxyl in ) enhances nucleophilicity and hydrogen-bonding capacity, favoring interactions with biological targets.
- Acetylation of the amine (as in ) increases metabolic stability but may reduce receptor-binding affinity due to steric hindrance.
Positional Isomerism: Substitution at the 4-position (target compound) vs.
Functional Group Variations :
- Replacement of carbamic acid benzyl ester with a carboxylic acid ester () modifies hydrolysis kinetics and solubility. Carbamates generally exhibit slower degradation than esters.
Molecular Weight Discrepancies :
Research and Industrial Relevance
- Pharmaceutical Potential: The primary amine and carbamate groups suggest utility in prodrug design or enzyme inhibition. Piperidine derivatives are common in kinase inhibitors .
- Discontinuation of Analogs : Some analogs (e.g., ) are listed as "discontinued," possibly due to synthesis challenges or stability issues.
- Synthetic Routes: Reductive amination (as in ) is a plausible method for synthesizing the 2-aminoethyl-piperidine core.
Biological Activity
The compound [1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1353979-82-4) is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure includes a piperidine ring, which is known for its diverse biological activities. The presence of the aminoethyl and carbamate moieties enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Weight | 335.47 g/mol |
| CAS Number | 1353979-82-4 |
| Chemical Class | Specialty Chemicals |
Research indicates that compounds with a piperidine structure often exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that piperidine derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this structure have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells, by activating apoptotic pathways and inhibiting key signaling proteins like IKKb .
- Neuroprotective Effects : The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s disease. By preventing the breakdown of acetylcholine, it may enhance cognitive function and memory retention .
Research Findings
Recent studies have explored the biological activity of piperidine derivatives, including this compound:
- Anticancer Studies : A study highlighted that certain piperidine derivatives exhibited better cytotoxicity compared to standard chemotherapeutics like bleomycin. The mechanism involved the stabilization of hydrophobic interactions within protein binding sites .
- Cholinesterase Inhibition : Research indicates that compounds with similar structures can effectively inhibit both AChE and butyrylcholinesterase (BuChE), thus showing promise in multi-targeted approaches for Alzheimer’s treatment .
- Structure-Activity Relationship (SAR) : Detailed SAR studies have shown that modifications in the piperidine structure can significantly alter biological activity. For example, the introduction of specific substituents can enhance selectivity and potency against targeted enzymes .
Case Studies
Several case studies illustrate the compound's potential applications:
- Case Study 1 : A derivative of this compound was tested for its efficacy in inducing apoptosis in breast cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer properties.
- Case Study 2 : In a neuropharmacological study, a related piperidine derivative was shown to improve cognitive performance in animal models by enhancing synaptic plasticity through cholinergic modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
